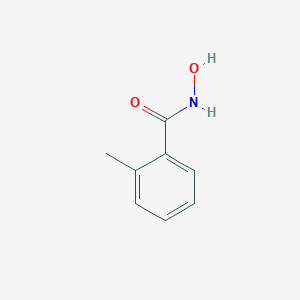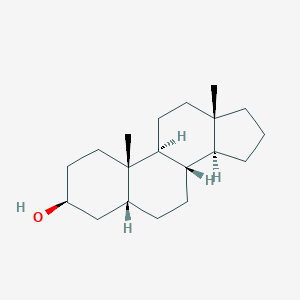
2-acetamido-3,5-diiodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-3,5-diiodobenzoic acid is a derivative of anthranilic acid, which is an aromatic amine and carboxylic acid. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the benzene ring, and an acetyl group attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anthranilic acid, N-acetyl-3,5-diiodo- typically involves the iodination of anthranilic acid followed by acetylation. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the introduction of iodine atoms at the desired positions on the benzene ring. After iodination, the acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-acetamido-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can remove the iodine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce deiodinated or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-acetamido-3,5-diiodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of anthranilic acid, N-acetyl-3,5-diiodo- involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The acetyl group can facilitate the compound’s entry into cells and its interaction with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Anthranilic Acid: The parent compound without the iodine and acetyl groups.
N-acetylanthranilic Acid: Similar structure but without the iodine atoms.
3,5-Diiodoanthranilic Acid: Similar structure but without the acetyl group.
Uniqueness: 2-acetamido-3,5-diiodobenzoic acid is unique due to the combination of iodine atoms and an acetyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
19094-52-1 |
|---|---|
Molekularformel |
C9H7I2NO3 |
Molekulargewicht |
430.97 g/mol |
IUPAC-Name |
2-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(9(14)15)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
RXUZIZREGNCEBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Key on ui other cas no. |
19094-52-1 |
Synonyme |
2-Acetylamino-3,5-diiodobenzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![TRIS[2-MERCAPTOETHYL] ORTHOBORATE](/img/structure/B92762.png)



![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B92768.png)






![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)

